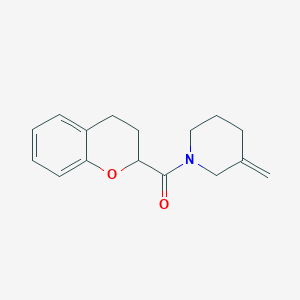![molecular formula C18H19NO2 B6425626 N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034455-48-4](/img/structure/B6425626.png)
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(Furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide, also known as N-FPC, is an organic compound that has been studied in recent years for its potential applications in scientific research and experimentations. N-FPC has a wide range of properties, including high solubility and stability, making it an ideal compound for use in various experiments. In
Wissenschaftliche Forschungsanwendungen
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst for the synthesis of polymers. It has also been used in the development of new drugs and drug delivery systems, as well as in the study of enzyme-catalyzed reactions. Additionally, this compound has been used in the study of the structure and function of proteins and other biomolecules.
Wirkmechanismus
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide has been studied for its potential as an inhibitor of enzymes. It has been found to inhibit the activity of several enzymes, including cytochrome P450, chymotrypsin, and trypsin. It is thought to inhibit the activity of these enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450, chymotrypsin, and trypsin. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been found to have the potential to modulate the activity of several neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide has several advantages for use in lab experiments. It is highly soluble in aqueous solutions, making it ideal for use in aqueous solutions. Additionally, this compound is highly stable, making it ideal for use in long-term experiments. However, this compound is also limited in its use in lab experiments. It is not suitable for use in high temperatures, and it is not suitable for use in acidic or basic solutions.
Zukünftige Richtungen
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide has several potential future directions for use in scientific research. It has the potential to be used in the development of new drugs and drug delivery systems. Additionally, it has the potential to be used in the study of the structure and function of proteins and other biomolecules. It also has the potential to be used in the study of enzyme-catalyzed reactions. Finally, it has the potential to be used in the development of new materials and nanotechnology.
Synthesemethoden
N-{[4-(furan-3-yl)phenyl]methyl}cyclohex-3-ene-1-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of furan-3-yl chloride and p-nitrophenyl methyl sulfide in the presence of a base, such as potassium carbonate, to form a furan-3-yl p-nitrophenyl methyl sulfide intermediate. The intermediate is then reacted with cyclohexanone and a base, such as sodium hydroxide, to form the desired this compound product.
Eigenschaften
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(16-4-2-1-3-5-16)19-12-14-6-8-15(9-7-14)17-10-11-21-13-17/h1-2,6-11,13,16H,3-5,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEGYCRJSRDQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425550.png)
![3-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B6425557.png)
![2-(2-fluorophenoxy)-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}propanamide](/img/structure/B6425562.png)
![N-({6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B6425564.png)
![9-(4-chlorophenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0^{2,10}.0^{4,8}]tetradec-4(8)-en-6-one](/img/structure/B6425572.png)
![5-(5-chlorothiophene-2-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B6425578.png)
![(2E)-1-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6425583.png)
![1-methyl-3-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6425590.png)
![4-{[(5-bromo-2-chlorophenyl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B6425607.png)
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6425615.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6425621.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B6425627.png)

